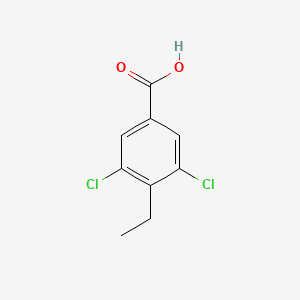

3,5-Dichloro-4-ethylbenzoic acid

Description

Properties

Molecular Formula |

C9H8Cl2O2 |

|---|---|

Molecular Weight |

219.06 g/mol |

IUPAC Name |

3,5-dichloro-4-ethylbenzoic acid |

InChI |

InChI=1S/C9H8Cl2O2/c1-2-6-7(10)3-5(9(12)13)4-8(6)11/h3-4H,2H2,1H3,(H,12,13) |

InChI Key |

ZZANSOXDSOHNHN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1Cl)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Substituted Benzoic Acids

A common route to chlorinated benzoic acids is direct chlorination of the corresponding benzoic acid or its derivatives. For example, chlorination of 4-ethylbenzoic acid under controlled conditions can yield 3,5-dichloro-4-ethylbenzoic acid, although regioselectivity must be carefully managed to avoid poly-chlorination or chlorination at undesired positions. The process typically uses chlorine gas or other chlorinating agents in the presence of catalysts or under specific temperature and solvent conditions to favor substitution at the 3 and 5 positions relative to the carboxyl group and ethyl substituent.

Diazotization and Sandmeyer Reaction

An alternative approach involves starting from an amino-substituted benzoic acid derivative, such as 3-amino-4-ethylbenzoic acid, which undergoes diazotization to form a diazonium salt. This intermediate is then subjected to a Sandmeyer reaction with copper(I) chloride to replace the diazonium group with chlorine, facilitating the introduction of chlorine atoms at specific positions on the aromatic ring. This method offers high regioselectivity and can be used to prepare 3,5-dichloro derivatives when combined with appropriate substitution patterns on the starting material.

Multi-Step Synthetic Routes

In some cases, multi-step synthetic sequences are employed involving:

- Preparation of intermediate benzoyl chlorides or benzoyl fluorides by chlorination or fluorination of substituted benzoic acids.

- Subsequent functional group transformations such as hydrolysis or oxidation to yield the target benzoic acid.

- Use of halogen exchange reactions (e.g., chlorine/fluorine exchange with potassium fluoride) to fine-tune halogen substitution patterns.

These methods, while more complex, allow for greater control over substitution and purity of the final product.

Research Findings and Data Summary

Reaction Conditions and Yields

| Step | Conditions | Notes | Yield (%) |

|---|---|---|---|

| Chlorination of 4-ethylbenzoic acid | Chlorine gas, catalyst, 0–30 °C, solvent (e.g., chlorobenzene) | Requires careful control to avoid over-chlorination | Variable, often moderate |

| Diazotization of 3-amino-4-ethylbenzoic acid | Sodium nitrite, mineral acid (HCl or H2SO4), 0–10 °C | Excess nitrous acid quenched by amidosulphonic acid or urea | High purity diazonium salt |

| Sandmeyer reaction with CuCl | Cu(I) chloride in concentrated HCl, 0–80 °C | Conversion of diazonium salt to chloro compound | Moderate to high |

| Hydrolysis of benzoyl chloride intermediates | Aqueous work-up, mild heating | Conversion to benzoic acid | High |

Purification and Isolation

- Repeated recrystallization is often necessary to separate the desired 3,5-dichloro-4-ethylbenzoic acid from regioisomeric chlorinated byproducts.

- Use of solvents such as toluene, chlorobenzene, or xylene assists in purification.

- Dry decomposition of diazonium tetrafluoroborate salts at 100–150 °C in inert matrices like quartz sand can be employed for certain intermediates.

Analytical Data

- Boiling points and mass spectra reported for related chlorinated benzoic acid derivatives provide benchmarks for identification.

- Mass spectral fragments include molecular ion peaks and characteristic losses (e.g., M+, M+ - OH).

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Chlorination | 4-Ethylbenzoic acid | Cl2, catalyst, controlled temp | Simple, direct | Regioselectivity issues, side products |

| Diazotization + Sandmeyer | 3-Amino-4-ethylbenzoic acid | NaNO2, acid; CuCl, HCl | High regioselectivity | Multi-step, requires handling diazonium salts |

| Multi-step via benzoyl chlorides | Substituted benzoic acids | Thionyl chloride, KF, HF | Fine control over substitution | Complex, multi-step, lower overall yield |

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-ethylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products:

Substitution: Formation of 3,5-dichloro-4-ethylbenzamide or 3,5-dichloro-4-ethylthiobenzoic acid.

Oxidation: Conversion to 3,5-dichloro-4-carboxybenzoic acid.

Reduction: Formation of 3,5-dichloro-4-ethylbenzyl alcohol.

Scientific Research Applications

3,5-Dichloro-4-ethylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-ethylbenzoic acid depends on its specific application. In biological systems, it may interact with cellular components through its reactive chlorine atoms and carboxylic acid group. These interactions can lead to the inhibition of enzyme activity or disruption of cellular membranes, contributing to its antimicrobial properties. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 3,5-dichloro-4-ethylbenzoic acid with six structurally related compounds, focusing on molecular properties, spectral characteristics, and functional applications.

Structural and Physicochemical Properties

Table 1: Molecular and Physical Properties

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects on Melting Points : The butoxy derivative (4-Butoxy-3,5-dichlorobenzoic acid) exhibits a lower melting point (98–99 °C) compared to smaller substituents, likely due to reduced crystallinity from the flexible butoxy chain .

- Molecular Weight Trends : The ethyl and methoxy analogs have similar molecular weights, while nitro substitution (CDNBA) significantly increases molecular weight due to the nitro groups .

Key Observations:

- Spectral Trends : Aromatic protons in halogenated benzoic acids typically resonate downfield (e.g., δH 7.91 for 4-butoxy analog) due to electron-withdrawing effects of chlorine .

- Synthetic Flexibility : Acid chlorides of these compounds (e.g., 3,5-dibromo-4-methoxybenzoyl chloride) are key intermediates for coupling reactions, enabling derivatization into amides or thioureas .

Key Observations:

- Biological Activity: The butoxy analog is a precursor to Tenovin-36, highlighting the role of alkoxy groups in enhancing bioactivity .

- Toxicity : Nitro-substituted CDNBA exhibits significant environmental toxicity, whereas chloro-ethyl derivatives may have lower acute toxicity due to reduced electrophilicity .

Research Findings and Trends

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -Cl, -NO₂) increase acidity (lower pKa), enhancing solubility in polar solvents . Alkoxy groups (e.g., -OC₄H₉) improve lipophilicity, aiding membrane permeability in drug candidates .

Synthetic Utility: Sodium thiocyanate coupling with acid chlorides is a versatile route to thiourea derivatives, as demonstrated in Tenovin-36 synthesis .

Environmental Impact :

- Chloro-nitro analogs like CDNBA require careful handling due to persistence and toxicity in aquatic systems, whereas ethyl and methoxy derivatives are less environmentally hazardous .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.